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Compound of Interest

Compound Name: Copper indium selenide

Cat. No.: B076934

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals minimize series
resistance (Rs) in their Copper Indium Diselenide (CulnSez) solar cell experiments. High series
resistance is a critical factor that can significantly reduce the fill factor and overall efficiency of
your devices.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of series resistance in a CulnSez solar cell?

Series resistance (Rs) in a CulnSe:z solar cell is a cumulative effect, with contributions from
several components of the device. The primary sources are:

o Transparent Conductive Oxide (TCO) Front Contact: The sheet resistance of the TCO layer
(e.g., ITO, AZO) is a major contributor.

e CulnSe2 Absorber Layer: The bulk resistivity of the CIS absorber material itself contributes to
Rs.

e Mo/CulnSez Back Contact: The interface between the molybdenum (Mo) back contact and
the CIS absorber can form a Schottky barrier instead of an ohmic contact, leading to
increased resistance. The formation of a MoSe: interfacial layer also plays a crucial role.[1]
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o Metal Grid and Interconnects: The resistance of the metal fingers and busbars of the front
contact grid adds to the total series resistance.

Q2: How does series resistance affect the performance of my CulnSe:z solar cell?

High series resistance has a detrimental effect on the current-voltage (I-V) characteristics of
your solar cell, primarily by reducing the fill factor (FF).[2] While it has a minor impact on the
open-circuit voltage (Voc) and short-circuit current (Isc) at low Rs values, at very high values, it
can also lead to a reduction in Isc.[2] The power output of the cell is significantly reduced as the
I-V curve becomes more rounded and less "square" due to the voltage drop across the series
resistance.

Q3: What are typical values for series resistance in laboratory-scale CulnSe2 solar cells?

Typical values for series resistance in laboratory-scale solar cells are generally between 0.5
Qcmz2 and 1.3 Qcm?2. However, in CulnSe2z and related CIGS solar cells, values can vary
significantly based on fabrication processes. For instance, a very thick window layer can
increase series resistance.

Troubleshooting Guide

This guide addresses common issues encountered during CulnSe:z solar cell fabrication that
can lead to high series resistance.

Issue 1: Low Fill Factor in Fabricated Devices

A low fill factor is a primary indicator of high series resistance.

Possible Causes and Solutions:
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Possible Cause

Troubleshooting Steps

Expected Outcome

High TCO Sheet Resistance

1. Verify the sheet resistance
of your TCO layer using a four-
point probe. 2. Optimize the
TCO deposition parameters
(e.g., sputtering power,
substrate temperature, film
thickness).[3] 3. Consider
using a hybrid electrode
structure, such as a TCO layer
combined with a silver
nanoparticle mesh, to
significantly reduce sheet

resistance.

Reduction of TCO sheet
resistance to the range of 10-
100 Q/sq, depending on the

material.

Non-Ohmic Mo/CulnSe2 Back

Contact

1. Investigate the Mo/CulnSe2
interface. A thick MoSe: layer
can lead to a Schottky-type
contact.[1] 2. Control the
MoSe: layer thickness by
optimizing the Mo deposition
power during sputtering.[1] 3.
Consider using a Cu-Mo alloy
as the back contact material to
improve adhesion and promote

an ohmic contact.[4]

Formation of a good ohmic
contact with low contact

resistance.

High Bulk Resistivity of
CulnSe2 Absorber

1. Optimize the Cu/In ratio in
your absorber layer. Cu-poor
absorbers tend to have higher
resistivity.[5] 2. Control the
deposition rate during co-
evaporation of the CIS layer,
as this can influence crystallite
size and material properties.[6]
3. Ensure proper selenization
conditions (temperature and

duration) to achieve good

An optimized absorber layer
with improved carrier mobility

and lower bulk resistance.
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crystallinity and reduce

defects.

1. Ensure proper cleaning of

the TCO surface before metal
Poor Metal Grid Adhesion or
High Contact Resistance annealing process after metal
grid deposition to improve

contact.

grid deposition. 2. Optimize the

Good adhesion and low

contact resistance between the

metal grid and the TCO layer.

Issue 2: Inconsistent Performance Across a Batch of

Cells

Variations in series resistance can lead to inconsistent performance.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps

Expected Outcome

1. Characterize the thickness

uniformity of your TCO and
Non-uniformity in Layer absorber layers across the
Thickness substrate. 2. Adjust deposition
parameters to improve

uniformity.

Consistent layer thickness,
leading to more uniform series

resistance across the batch.

1. Ensure uniform temperature

distribution during the
Inconsistent MoSe2 Formation selenization process. 2. Verify
the uniformity of the Mo film

deposited.

A uniform MoSe: interfacial
layer, resulting in consistent

back contact properties.

Experimental Protocols

Measurement of Series Resistance: Two |-V Curve

Method
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This method allows for the determination of series resistance from two illuminated |-V curves

taken at different light intensities.

Procedure:

Measure the I-V curve of the solar cell at a high light intensity (e.g., 1000 W/m3).

Reduce the light intensity to a lower, known value (e.g., 800 W/m?2) and measure a second I-
V curve.

From the two curves, for a given current value (1), determine the corresponding voltages (V1
and V2).

The series resistance (Rs) can be calculated using the following equation: Rs = (V1 - V2) /
(Iscz - Isc1) where Isc1 and Iscz are the short-circuit currents at the two illumination levels.

Fabrication of a Low-Resistance Mo Back Contact

Procedure:

Use a DC magnetron sputtering system to deposit a molybdenum (Mo) film on a clean
substrate (e.g., soda-lime glass).

Optimize the sputtering power to control the microstructure and resistivity of the Mo film. A
lower power may lead to a more porous film, which can affect the subsequent MoSe:z
formation.[1]

The thickness of the Mo layer is typically in the range of 500-1000 nm.

During the subsequent selenization of the CulnSez layer, a thin MoSe: interfacial layer will
form. The thickness of this layer is critical and should be controlled to ensure an ohmic
contact.

Quantitative Data

Table 1: Effect of Mo Sputtering Power on MoSe:z Thickness and Contact Resistance
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DC Sputtering MoSe2 Thickness Mean Contact
. Contact Type
Power (W) (nm) Resistance (Q)
80 33.67 10 Ohmic
140 72.25 13 Schottky-type

Data adapted from a study on CIGSe/Mo hetero-interfaces.[1]

Table 2: Typical TCO Properties for Solar Cell Applications

TCO Material Deposition Method

Sheet Resistance
(QIsq)

Transparency (%)

Indium Tin Oxide

Sputtering 10-30 > 85

(ITO)
Aluminum-doped Zinc )

] Sputtering 15-50 >80
Oxide (AZO)
Fluorine-doped Tin ]

) Spray Pyrolysis 8-20 > 80
Oxide (FTO)

Visualizations
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Caption: Components contributing to total series resistance in a CulnSez solar cell.
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Caption: Troubleshooting workflow for high series resistance in CulnSe:z solar cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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